Ezetimib-Keton

Übersicht

Beschreibung

Ezetimib-Keton, auch bekannt als EZM-K, ist ein Metabolit der Phase I von Ezetimib. Ezetimib ist ein bekannter Inhibitor von Niemann-Pick C1-like1 (NPC1L1) und ein potenter Aktivator des nuklearen Erythroid-Faktor 2-verwandten Faktors 2 (Nrf2). Ezetimib wird hauptsächlich als Cholesterinabsorptionsinhibitor eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ezetimibe ketone has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its role in cholesterol metabolism and its effects on cellular pathways.

Medicine: Studied for its potential therapeutic effects in lowering cholesterol levels and its role in preventing cardiovascular diseases.

Industry: Used in the development of new cholesterol-lowering drugs and as a reference compound in analytical chemistry .

Wirkmechanismus

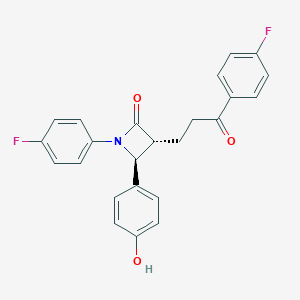

Ezetimibe Ketone, also known as EZM-K or (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a cholesterol absorption inhibitor that plays a significant role in lipid-lowering therapy .

Target of Action

The primary target of EZM-K is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine .

Mode of Action

EZM-K interacts with its target, NPC1L1, by directly binding to a transmembrane loop of the protein . This interaction inhibits the intestinal uptake of cholesterol and phytosterols .

Biochemical Pathways

The major metabolic pathway for EZM-K involves the glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . By interfering with the intestinal uptake of cholesterol and phytosterols, EZM-K reduces the delivery of intestinal cholesterol to the liver .

Pharmacokinetics

Following oral administration, EZM-K is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total EZM-K concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of EZM-K and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as EZM-K, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The action of EZM-K results in a reduction in the amount of bad cholesterol (such as LDL) in the blood . This is achieved by reducing the amount of cholesterol absorbed from the food you eat . This action helps prevent heart disease, angina (chest pain), strokes, and heart attacks .

Action Environment

The action of EZM-K is influenced by various environmental factors. For instance, food consumption has minimal effect on EZM-K absorption, but the maximum concentration is increased by 38% when administered alongside a high-fat meal . Furthermore, coadministration with certain drugs can affect the bioavailability of EZM-K. For example, coadministration with gemfibrozil and fenofibrate increased the bioavailability of EZM-K , while coadministration with the bile acid binding agent colestyramine significantly decreased EZM-K oral bioavailability .

Biochemische Analyse

Biochemical Properties

Ezetimibe Ketone interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Ketone consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

Ezetimibe Ketone reduces the delivery of intestinal cholesterol to the liver . It has been shown to reduce the levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides, and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Molecular Mechanism

Ezetimibe Ketone exerts its effects at the molecular level by interfering with the intestinal uptake of cholesterol and phytosterols. This is achieved through its distinct mechanism of action involving the sterol transporter NPC1L1 .

Temporal Effects in Laboratory Settings

Following oral administration, Ezetimibe Ketone is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide. Total Ezetimibe Ketone concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Metabolic Pathways

The major metabolic pathway for Ezetimibe Ketone involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe Ketone is transported and distributed within cells and tissues primarily through its interaction with the sterol transporter NPC1L1 .

Subcellular Localization

The subcellular localization of Ezetimibe Ketone is primarily within enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ezetimib-Keton wird als Metabolit von Ezetimib synthetisiert. Die Synthese beinhaltet die Oxidation von Ezetimib unter bestimmten Bedingungen, um this compound zu erhalten. Die Reaktion erfordert typischerweise ein Oxidationsmittel und kontrollierte Reaktionsbedingungen, um die selektive Bildung des Ketons zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Weg wie seine Laborsynthese. Der Prozess beinhaltet die großtechnische Oxidation von Ezetimib unter Verwendung von Oxidationsmitteln in Industriequalität und Reaktoren, die so konzipiert sind, dass optimale Reaktionsbedingungen aufrechterhalten werden. Das Produkt wird dann unter Verwendung von Standardverfahren der industriellen Reinigung wie Kristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ezetimib-Keton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können das Keton wieder in seinen entsprechenden Alkohol umwandeln.

Substitution: Die Ketongruppe kann an nukleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter sauren oder basischen Bedingungen mit der Ketongruppe reagieren

Wichtigste gebildete Produkte

Oxidation: Mehr oxidierte Derivate von this compound.

Reduktion: Entsprechende Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von Oxidations- und Reduktionsreaktionen verwendet.

Biologie: Untersucht wird seine Rolle im Cholesterinstoffwechsel und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Untersucht werden seine potenziellen therapeutischen Wirkungen bei der Senkung des Cholesterinspiegels und seine Rolle bei der Vorbeugung von Herz-Kreislauf-Erkrankungen.

Industrie: Einsatz bei der Entwicklung neuer Cholesterinsenker und als Referenzverbindung in der Analytischen Chemie .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Niemann-Pick C1-like1 (NPC1L1) Protein hemmt, das an der Absorption von Cholesterin im Dünndarm beteiligt ist. Durch die Hemmung dieses Proteins reduziert this compound die Absorption von Cholesterin, was zu niedrigeren Cholesterinspiegeln im Blut führt. Darüber hinaus aktiviert es den nuklearen Erythroid-Faktor 2-verwandten Faktor 2 (Nrf2) Signalweg, der eine Rolle bei zellulären Abwehrmechanismen gegen oxidativen Stress spielt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ezetimib: Die Stammverbindung von Ezetimib-Keton, bekannt für ihre Hemmung der Cholesterinabsorption.

Ezetimib-Glucuronid: Ein Metabolit der Phase II von Ezetimib, der durch Glucuronidierung gebildet wird.

Andere NPC1L1-Inhibitoren: Verbindungen, die das gleiche Protein hemmen, aber unterschiedliche Strukturen und Potenzen haben können .

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Doppelrolle als Hemmer der Cholesterinabsorption und Aktivator des Nrf2-Signalwegs. Diese Doppelfunktionalität macht es zu einer wertvollen Verbindung für die Forschung im Bereich des Cholesterinstoffwechsels und oxidativen Stresses .

Eigenschaften

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZDXMEEKCJSP-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430935 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-56-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

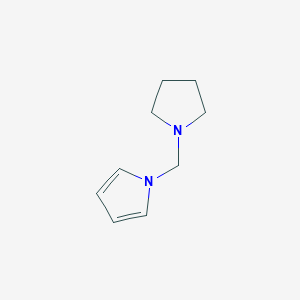

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?

A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)

![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)